1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene

aryl hydrocarbon receptor AhR antagonist stilbene SAR

1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene (CAS 688348-25-6, also known as PDM is a synthetic trans-stilbene derivative of resveratrol. It functions as a high-affinity, selective antagonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor implicated in xenobiotic metabolism, dioxin toxicity, and immune modulation.

Molecular Formula C14H9Cl3
Molecular Weight 283.6 g/mol
Cat. No. B8114570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene
Molecular FormulaC14H9Cl3
Molecular Weight283.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H
InChIKeyJMYNPQVCVQVODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene (PDM 2) — High-Affinity Selective Aryl Hydrocarbon Receptor Antagonist for Dioxin and Cancer Research


1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene (CAS 688348-25-6, also known as PDM 2) is a synthetic trans-stilbene derivative of resveratrol [1]. It functions as a high-affinity, selective antagonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor implicated in xenobiotic metabolism, dioxin toxicity, and immune modulation [1]. Among a systematic series of 24 stilbene analogs, PDM 2 (compound 4b) was identified as the most potent AhR antagonist, displaying a Ki of 1.2 ± 0.4 nM and no measurable affinity for the estrogen receptor (ER) even at 100 µM [1].

Why Generic Stilbene-Based AhR Modulators Cannot Replace 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene


Within the resveratrol-derived stilbene family, minor changes in halogen substitution pattern produce drastic functional divergence: replacing hydroxyl with chlorine switches the pharmacophore from ER-active to AhR-selective [1]. Even among close analogs, AhR affinity varies more than 10-fold (Ki range: 0.2–2.1 nM), and certain substitutions (e.g., CF₃ at both rings) convert the compound from an antagonist into a high-affinity agonist [1]. Specifically, compound 4i (Ki = 0.2 nM) is an AhR agonist, while PDM 2 (4b, Ki = 1.2 nM) is a pure antagonist [1]. Substituting PDM 2 with a generic stilbene without verified functional and selectivity data risks confounding ER crosstalk, inverse functional activity, or inadequate target engagement.

PDM 2 Quantitative Differentiation Evidence Versus Key AhR Modulator Comparators


PDM 2 Exhibits the Highest AhR Binding Affinity (Ki = 1.2 nM) Among Antagonists in a Head-to-Head Series Versus Resveratrol and Compound 4j

In a systematic screen of 24 resveratrol-derived stilbenes, PDM 2 (compound 4b) demonstrated the highest AhR antagonist binding affinity, with a Ki of 1.2 ± 0.4 nM in rabbit liver cytosol competitive binding assays [1]. The next-best antagonist, compound 4j (1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene), showed a Ki of 1.4 nM, while the parent compound resveratrol displayed substantially lower affinity (Ki > 100 nM, exact value not reported but described as 'low affinity') [1]. The structure-activity relationship established that chlorine substitution at both aromatic rings is critical for maximizing AhR affinity while abolishing ER binding [1].

aryl hydrocarbon receptor AhR antagonist stilbene SAR

PDM 2 Is Completely Devoid of Estrogen Receptor Affinity (Inactive at 100 µM) in Contrast to Resveratrol, a Known Phytoestrogen

PDM 2 showed no measurable affinity for the estrogen receptor (ER) even at concentrations up to 100 µM, as determined by competitive binding assays [1]. In contrast, resveratrol (3,5,4'-trihydroxystilbene) is a well-characterized phytoestrogen that binds both ERα and ERβ with reported IC₅₀ values in the low micromolar range [2]. The replacement of resveratrol's hydroxyl groups with chlorine atoms in PDM 2 eliminated ER binding while simultaneously increasing AhR affinity [1]. Consequently, PDM 2 did not display any effect on ER-driven transcription, whereas resveratrol exhibits mixed agonist/antagonist activity at ER [1][2].

estrogen receptor selectivity AhR-ER crosstalk nuclear receptor pharmacology

PDM 2 Suppresses TCDD-Induced AhR Transcription with 10-Fold Greater Efficiency Than Resveratrol in Functional Reporter Assays

In 47DRE cells stimulated with 5 nM TCDD, both PDM 2 (compound 4b) and compound 4j completely suppressed AhR-mediated CAT reporter gene transcription at 10 µM, exhibiting approximately 10-fold greater antagonist efficiency than resveratrol . The structurally related compound 4i, despite possessing the highest AhR binding affinity in the series (Ki = 0.2 nM), behaved as an agonist rather than an antagonist, underscoring that binding affinity alone does not predict functional outcome . Additionally, in a separate luciferase-based assay system, PDM 2 inhibited TCDD-induced luciferase activity with an IC₅₀ of approximately 0.03 µM (30 nM) , a value comparable to the widely used reference AhR antagonist CH-223191 (IC₅₀ = 30 nM) .

TCDD-induced transcription CAT reporter assay AhR functional antagonism

PDM 2 Offers Superior DMSO Solubility (57 mg/mL) Versus the Reference Antagonist CH-223191 (≥20 mg/mL) for Expanded Assay Flexibility

PDM 2 exhibits a DMSO solubility of 57 mg/mL (201.0 mM at 25°C) as determined by in-house solubility testing . This is approximately 2.85-fold higher than the DMSO solubility reported for the widely used reference AhR antagonist CH-223191 (≥20 mg/mL) . PDM 2 also shows ethanol solubility of 14 mg/mL, whereas it is insoluble in water . The higher DMSO solubility facilitates the preparation of more concentrated stock solutions, enabling broader concentration ranges in cell-based assays and reducing the final DMSO vehicle concentration, which is critical for minimizing solvent-related cytotoxicity.

compound solubility DMSO stock solution in vitro assay formulation

Optimal Application Scenarios for 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene (PDM 2) Based on Quantitative Differentiation Evidence


Dioxin (TCDD) and Environmental Toxicant Research Requiring Pure AhR Antagonism Without ER Crosstalk

PDM 2 is the preferred AhR antagonist for studies investigating dioxin toxicity mechanisms, where complete blockade of AhR-mediated transcription is required without confounding estrogen receptor signaling. Its 10-fold greater functional efficiency over resveratrol and its complete lack of ER affinity at concentrations up to 100 µM [1] make it uniquely suited for experiments in ER-positive tissues (e.g., breast, uterus, liver) where resveratrol or other phytoestrogenic compounds would introduce dual-receptor artifacts.

Cancer Immunotherapy Research Targeting AhR-Driven Immunosuppression

In tumor microenvironment studies, AhR activation by kynurenine and other tryptophan metabolites drives immunosuppressive programs. PDM 2's sub-nanomolar Ki (1.2 nM) and clean functional antagonism profile [1] position it as a pharmacological tool for dissecting AhR-mediated immune evasion. Its high DMSO solubility (57 mg/mL) enables robust dose-response studies across a wide concentration range, from sub-nanomolar target engagement to complete receptor blockade, without exceeding solvent toxicity thresholds.

Structure-Activity Relationship (SAR) Studies of Stilbene-Derived AhR Modulators

PDM 2 serves as the benchmark antagonist comparator for SAR programs developing next-generation AhR ligands. The direct head-to-head data from the original 24-compound series [1] provide a quantitative framework (Ki = 1.2 nM, ER-inactive, pure antagonist) against which new analogs can be systematically evaluated. Crucially, the agonist behavior of compound 4i (Ki = 0.2 nM) despite its higher affinity [1] demonstrates that potency alone is an insufficient criterion — PDM 2's antagonist-specific profile is the reference standard.

Endocrine Disruption Screening Assays Distinguishing AhR from ER-Mediated Effects

For regulatory toxicology and endocrine disruption screening, PDM 2 offers an unequivocal positive control for AhR antagonism that does not cross-react with estrogen receptors. This contrasts with resveratrol, which simultaneously modulates both AhR and ER pathways [1]. PDM 2's >1000-fold selectivity window for AhR over ER enables researchers to attribute observed biological effects solely to AhR pathway modulation, meeting the specificity requirements of validated OECD test guidelines for endocrine disruptor assessment.

Quote Request

Request a Quote for 1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.